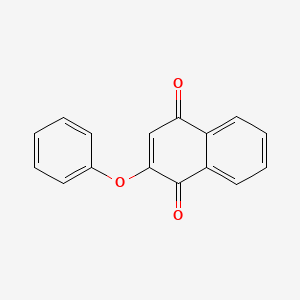

2-Phenoxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWKLNZSXHXPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578672 | |

| Record name | 2-Phenoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220459-72-3 | |

| Record name | 2-Phenoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenoxynaphthalene 1,4 Dione and Its Analogues

Nucleophilic Substitution Reactions in Naphthoquinone Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 2-substituted-1,4-naphthoquinones. This powerful reaction allows for the introduction of a variety of functional groups onto the naphthoquinone scaffold, typically by displacing a halogen atom. The electron-withdrawing nature of the carbonyl groups in the quinone ring activates the vinylic positions for nucleophilic attack, facilitating these substitution reactions.

Phenoxide and Aniline (B41778) Reactivity with Halogenated Naphthoquinones

The reaction of halogenated 1,4-naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, with nucleophiles like phenoxides and anilines serves as a primary route to synthesize 2-phenoxy- and 2-anilino-1,4-naphthoquinone (B11863833) derivatives. The reactivity of these nucleophiles is influenced by their inherent nucleophilicity and the reaction conditions employed.

Anilines, being nitrogen nucleophiles, readily react with halogenated naphthoquinones. The reaction often proceeds under mild conditions, sometimes even without a catalyst, although the use of a base is common to neutralize the hydrogen halide formed. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient carbon of the naphthoquinone ring.

Phenoxides, the conjugate bases of phenols, are potent oxygen nucleophiles. Their reaction with halogenated naphthoquinones provides a direct pathway to aryloxy-substituted derivatives. The generation of the phenoxide in situ, typically by using a base such as potassium carbonate or cesium carbonate, is a common strategy to facilitate the reaction. While both anilines and phenoxides are effective nucleophiles in this context, their relative reactivity can be influenced by factors such as the solvent, temperature, and the specific electronic properties of the substituents on the aniline or phenol (B47542) ring.

A comparative study on the oxidation of phenol and aniline by quinolinium chlorochromate indicated that the reactions are first order with respect to both substrates, suggesting comparable fundamental reactivity, although the specific context of nucleophilic substitution on naphthoquinones introduces additional steric and electronic factors. scispace.com

Regioselective Functionalization of 1,4-Naphthoquinone (B94277) Systems

The functionalization of 1,4-naphthoquinone systems, particularly those with multiple leaving groups like 2,3-dihalo-1,4-naphthoquinones, presents a challenge in controlling regioselectivity. The substitution pattern is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

In reactions with 2,3-dichloro-1,4-naphthoquinone, the first substitution typically occurs at the C2 position. The introduction of the first substituent can electronically influence the reactivity of the remaining halogen at the C3 position. For instance, the reaction with anilines can lead to the formation of 2-anilino-3-chloro-1,4-naphthoquinones. Subsequent substitution at the C3 position with a different nucleophile allows for the synthesis of mixed 2,3-disubstituted-1,4-naphthoquinones.

Studies have shown that with certain nucleophiles, it is possible to achieve monosubstitution selectively, while with others, disubstitution is favored. The choice of base and solvent can also play a crucial role in directing the regioselectivity. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles in the presence of triethylamine (B128534) or sodium carbonate can yield novel N-, N,S-, and N,O-substituted naphthoquinone compounds. researchgate.net

| Starting Material | Nucleophile | Product(s) | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | Anilines | 2-Anilino-3-chloro-1,4-naphthoquinones | semanticscholar.org |

| 2,3-Dichloro-1,4-naphthoquinone | Phenols | 2-Phenoxy-3-chloro-1,4-naphthoquinones | doi.org |

| 2,3-Dichloro-1,4-naphthoquinone | Thiols | 2,3-Bis(alkyl/arylthio)-1,4-naphthoquinones | researchgate.net |

Catalytic Approaches in Nucleophilic Substitution (e.g., Cerium Trichloride (B1173362) Catalysis)

To enhance the efficiency and selectivity of nucleophilic substitution reactions on naphthoquinones, various catalytic systems have been explored. Lewis acids, in particular, have been shown to be effective in activating the naphthoquinone ring towards nucleophilic attack.

Cerium trichloride (CeCl3·7H2O) has emerged as a mild and efficient Lewis acid catalyst for these transformations. rsc.orgrsc.org It is believed that the cerium(III) ion coordinates to the carbonyl oxygen of the naphthoquinone, thereby increasing the electrophilicity of the quinone ring and facilitating the nucleophilic attack. This catalytic approach often leads to higher yields, shorter reaction times, and milder reaction conditions compared to uncatalyzed reactions. The use of CeCl3 is particularly beneficial for the addition of less reactive anilines. The proposed mechanism involves the formation of a complex between the naphthoquinone and CeCl3, which then undergoes nucleophilic attack, followed by elimination of the leaving group and regeneration of the catalyst. rsc.org

Other catalysts, such as FeCl3 and Cu(OAc)2, have also been employed to promote the oxidative addition of amines to 1,4-naphthoquinone. rsc.org These catalysts not only facilitate the initial nucleophilic addition but can also play a role in the subsequent oxidation of the hydroquinone (B1673460) intermediate back to the quinone.

| Catalyst | Nucleophile | Substrate | Advantage | Reference |

| CeCl3·7H2O | Amines | 1,4-Naphthoquinone | Mild conditions, good yields | rsc.orgrsc.org |

| FeCl3 | Anilines | 1,4-Naphthoquinone | Catalyzes addition and oxidation | rsc.org |

| Cu(OAc)2 | Amines | 1,4-Naphthoquinone | Promotes oxidative coupling | rsc.org |

Green Chemistry Approaches in Naphthoquinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthoquinones, aiming to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Water-Promoted Reactions and Aqueous Micellar Systems

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Reactions performed in water can offer unique reactivity and selectivity compared to those in organic solvents. Water-promoted nucleophilic substitution reactions on halogenated naphthoquinones have been successfully demonstrated. doi.orgrsc.org The hydrophobic effect and the high polarity of water can accelerate reaction rates and, in some cases, improve selectivity.

To overcome the poor solubility of organic reactants in water, the use of aqueous micellar systems has gained significant attention. Surfactants, when dispersed in water above their critical micelle concentration, form micelles that can act as nanoreactors, encapsulating the organic substrates and facilitating their reaction. An economical and green methodology using laundry detergent or sodium dodecyl sulfate (B86663) (SDS) as a surfactant in water has been developed for the nucleophilic substitution of 1,4-quinones with oxygen nucleophiles, affording excellent yields. doi.org This approach not only enhances the reaction rate but also allows for the easy separation and potential recycling of the catalytic surfactant solution.

| Green Approach | Description | Advantages | Reference |

| Water-Promoted Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, unique reactivity. | doi.orgrsc.org |

| Aqueous Micellar Systems | Employs surfactants in water to form micelles that act as nanoreactors. | Overcomes solubility issues, enhances reaction rates, potential for catalyst recycling. | doi.org |

Enzyme-Catalyzed Synthetic Routes

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, making them ideal for green chemical synthesis. The use of enzymes in the synthesis of naphthoquinone derivatives is a growing area of research.

Laccases, a class of multi-copper oxidases, have been employed for the synthesis of various naphthoquinone derivatives. rsc.orgnih.govmdpi.comnih.govresearchgate.net These enzymes can catalyze the oxidation of hydroquinones to their corresponding quinones, which can then undergo further reactions. For example, laccase can be used to generate quinones in situ, which can then participate in Diels-Alder reactions to form naphthoquinone structures. Laccase-mediated C-N bond formation has also been reported, where the enzyme oxidizes a hydroquinone to a quinone, which then reacts with an amine nucleophile. nih.gov

Lipases are another class of enzymes that have been utilized in the synthesis of naphthoquinone derivatives, particularly for the formation of ester linkages. While direct lipase-catalyzed synthesis of 2-phenoxynaphthalene-1,4-dione is less common, lipases are widely used for the esterification and transesterification of hydroxylated naphthoquinones, offering a regioselective and mild alternative to chemical methods.

The use of whole microbial cells, such as Saccharomyces cerevisiae and Escherichia coli, for the biotransformation of simple naphthoquinones into more complex derivatives has also been explored, providing a novel approach to generate chemical diversity. stackexchange.com

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Reference |

| Laccase | Oxidation / C-N coupling | Hydroquinones, Amines | Amino-substituted quinones | rsc.orgnih.gov |

| Laccase | Oxidation / Diels-Alder | Hydroquinones, Dienes | Naphthoquinones | nih.gov |

| Lipase | Esterification | Hydroxylated naphthoquinones, Acyl donors | Naphthoquinone esters | researchgate.net |

Organocatalytic Methodologies (e.g., L-Proline)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free and environmentally benign alternative to traditional catalysts. L-proline, a naturally occurring amino acid, is a particularly effective organocatalyst for various transformations, including the synthesis of complex heterocyclic systems derived from naphthoquinones.

In the context of naphthoquinone chemistry, L-proline has been successfully employed to catalyze one-pot, three-component reactions. researchgate.netrsc.org For instance, it facilitates the synthesis of para-naphthoquinone-4-aza-podophyllotoxin hybrids through the condensation of 2-hydroxy-1,4-naphthoquinone, an aldehyde, and 3,4-methylenedioxyaniline. rsc.org This methodology provides very good yields and represents a streamlined approach to creating molecular hybrids. rsc.org L-proline is also effective in the synthesis of highly functionalized 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles from the reaction of aldehydes, 2-hydroxy-1,4-naphthoquinone, and malononitrile (B47326) in refluxing ethanol. researchgate.net

The proposed mechanism for L-proline catalysis often involves the formation of an enamine or an iminium ion intermediate, which activates the substrates and facilitates the key bond-forming steps of the reaction cascade. The use of such recyclable and non-toxic organocatalysts aligns with the principles of green chemistry.

Table 1: L-Proline Catalyzed Synthesis of Naphthoquinone Derivatives

| Reactants | Catalyst | Product Type | Key Features |

| 2-Hydroxy-1,4-naphthoquinone, Aldehydes, 3,4-Methylenedioxyaniline | L-Proline | para-Naphthoquinone-4-aza-podophyllotoxin hybrids | One-pot synthesis, good yields, molecular hybridization. rsc.org |

| 2-Hydroxy-1,4-naphthoquinone, Aldehydes, Malononitrile | L-Proline | 2-Amino-4H-benzo[g]chromene-3-carbonitriles | Green procedure, synthesis of highly functionalized derivatives. researchgate.net |

Ultrasonic Irradiation in Enhanced Reaction Kinetics

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for accelerating reaction rates, improving yields, and enabling syntheses under milder conditions. ekb.eg The phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized "hot spots" with extremely high temperatures and pressures. ekb.eg

This technique has been effectively applied to the synthesis of naphthoquinone derivatives. For example, the synthesis of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives from 2-hydroxy-1,4-naphthalen-1,4-dione and various aromatic aldehydes has been achieved in just 5 minutes at room temperature using ultrasonic irradiation in water, with lithium chloride as a catalyst. researchgate.net This represents a significant improvement over conventional heating methods, which require 12 hours. researchgate.net

Ultrasound has also been utilized in multi-component reactions to create complex structures. The synthesis of dibenzo[b,i]xanthene-tetraones from 2-hydroxynaphthalene-1,4-dione and aldehydes is completed in 5-10 minutes with high yields (90–95%) under ultrasonic irradiation. unito.itnih.gov These examples underscore the role of ultrasound as a sustainable and efficient energy source in organic synthesis. unito.itnih.gov

Table 2: Comparison of Synthesis Methods for 3,3'-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) Derivatives researchgate.net

| Method | Catalyst | Temperature | Time | Yield (%) |

| Conventional (Reflux) | LiCl | 100°C | 12 h | 85-96% |

| Microwave Irradiation | LiCl | 70°C | 15 min | 88-98% |

| Ultrasonic Irradiation | LiCl | 25°C | 5 min | 90-99% |

Multi-Component Reactions for Naphthoquinone Scaffold Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for creating molecular diversity. They offer advantages in terms of atom economy, reduced waste, and simplified procedures.

Knoevenagel–Michael Reaction Applications

The Knoevenagel condensation followed by a Michael addition is a classic tandem reaction used to construct complex molecular scaffolds. researchgate.netresearchgate.net This strategy is one of the most efficient for building pharmacologically relevant fused pyran derivatives, such as 2-amino-4H-benzo[H]chromene-3-carbonitrile. researchgate.netresearchgate.net In this context, a naphthol derivative can react with an aldehyde and a compound with an active methylene (B1212753) group (like malononitrile) in a multi-component fashion. Although direct synthesis of this compound via this method is not typical, the reaction is fundamental for creating a wide array of fused heterocyclic systems based on the naphthoquinone scaffold, demonstrating its utility in diversifying this class of compounds.

Mannich–Michael Reaction Strategies

The Mannich reaction is a cornerstone of organic synthesis for forming C-C bonds and introducing aminomethyl groups. tandfonline.comnih.gov When combined with a Michael addition in a domino sequence, it allows for the one-pot synthesis of novel naphthoquinone-polyphenols. researchgate.net This catalyst-free, multi-component domino Mannich–Michael reaction can be performed with lawsone (2-hydroxy-1,4-naphthoquinone) to produce structurally diverse compounds with good yields. researchgate.net

The versatility of the Mannich reaction is widely used in medicinal chemistry to improve the bioavailability and water solubility of parent compounds. mdpi.com The reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton, such as lawsone. nih.gov The mechanism can proceed either through the preformation of an imine followed by nucleophilic attack from the naphthoquinone, or via a Knoevenagel-type condensation followed by a Michael addition of the amine. nih.gov

Sustainable Synthesis of Phenoxynaphthalene Derivatives

Green chemistry principles encourage the use of renewable feedstocks to reduce reliance on fossil fuels. Bio-based precursors offer a sustainable starting point for the synthesis of valuable chemical compounds.

Utilization of Bio-Based Precursors (e.g., Cashew Nut Shell Liquid constituents)

Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry, is an abundant and low-cost source of phenolic lipids. researchgate.netacs.org Its primary constituents are anacardic acid, cardanol (B1251761), cardol, and 2-methylcardol, all of which feature a phenolic ring with a long aliphatic side chain. researchgate.net These natural phenolics are valuable bio-based precursors for chemical synthesis. researchgate.net

Cardanol, in particular, can be used as a renewable substitute for petroleum-based phenols in the development of various polymers and fine chemicals. mahendrapublications.comrsc.org While direct synthesis of this compound from CNSL is not widely documented, the phenolic nature of CNSL constituents makes them ideal starting materials for producing a variety of phenolic derivatives. For example, cardanol can be used to synthesize UV absorbers like hydroxybenzophenones and xanthones. researchgate.net The inherent chemical functionality of the aromatic ring, the hydroxyl group, and the side chain in CNSL components provides multiple reaction sites for creating diverse and sustainable chemical products. researchgate.net

Development of Economically Viable Synthetic Protocols

A significant advancement in the synthesis of 2-aryloxy-1,4-naphthoquinone derivatives is the development of a novel one-pot synthesis protocol. rsc.org This method combines 2-bromo-1,4-naphthoquinone with various phenols in the presence of a base and toluene (B28343) as a solvent. rsc.org The economic viability of this protocol is enhanced by its one-pot nature, which streamlines the process, reduces waste, and saves time compared to multi-step syntheses.

The choice of base has been found to be a critical factor in optimizing the reaction yield. Studies have explored several bases, including cesium carbonate (Cs₂CO₃), cesium hydroxide (B78521) (CsOH), and potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), to deprotonate the phenol, forming the reactive phenolate (B1203915) intermediate. rsc.org The reaction proceeds under a nitrogen atmosphere or with measures to exclude moisture, which allows the reaction to proceed to completion. rsc.org This methodology has proven effective for a library of thirty different phenoxy-1,4-naphthoquinone derivatives, with yields ranging from low to excellent. rsc.org

The following table details the synthesis of several analogues of this compound using this one-pot methodology, highlighting the yields obtained with different substituted phenols.

Synthesis of 2-Aryloxy-1,4-naphthoquinone Derivatives via One-Pot Nucleophilic Substitution rsc.org

| Phenol Derivative | Base Used | Product | Yield (%) |

|---|---|---|---|

| Phenol | Cs₂CO₃ | 2-Phenoxy-1,4-naphthoquinone | 85 |

| 4-Methoxyphenol | Cs₂CO₃ | 2-(4-Methoxyphenoxy)-1,4-naphthoquinone | 90 |

| 4-Chlorophenol | CsOH | 2-(4-Chlorophenoxy)-1,4-naphthoquinone | 78 |

| 3-Nitrophenol | CsOH | 2-(3-Nitrophenoxy)-1,4-naphthoquinone | 75 |

| 2-Cresol | KF/Al₂O₃ | 2-(o-Tolyloxy)-1,4-naphthoquinone | 65 |

Bismuth Redox Catalysis in Naphthoquinone Functionalization

Bismuth is emerging as a compelling element for catalysis in organic synthesis due to its low cost, low toxicity, and unique redox properties. nih.govgdch.app While traditionally used as a Lewis acid, recent research has unlocked its potential in redox catalysis, maneuvering between different oxidation states to facilitate novel transformations. nih.govresearchgate.netnih.gov This presents a promising, though still developing, frontier for the functionalization of naphthoquinones.

The most studied redox cycle for this purpose is the Bi(III)/Bi(V) couple. mpg.de A hypothetical catalytic cycle for forming Aryl-X bonds, such as the C-O bond in this compound, would involve three key organometallic steps:

Transmetalation: Transfer of an organic group to the Bi(III) center.

Oxidative Addition (OA): An oxidant adds to the bismuth center, raising its oxidation state from Bi(III) to Bi(V).

Reductive Elimination (RE): The desired C-O bond is formed as the bismuth center is reduced from Bi(V) back to Bi(III), thus closing the catalytic loop. mpg.de

While the direct application of bismuth redox catalysis to synthesize this compound is not yet extensively documented, the fundamental principles have been established for a wide array of Ar–X bond formations, including Ar–C, Ar–N, Ar–S, and Ar–O. mpg.de The ability of organobismuth(V) compounds to forge such bonds through reductive elimination is a key indicator of their potential. mpg.de The development of robust ligand scaffolds that can stabilize the bismuth center throughout the catalytic cycle is crucial for translating this potential into a practical synthetic methodology for naphthoquinone functionalization. gdch.appmpg.de

Challenges and Innovations in Naphthoquinone Synthetic Yield and Purification

For instance, the synthesis of menaquinones (vitamin K derivatives), which share the naphthoquinone core, has historically been dominated by methods like Friedel-Crafts alkylation. nih.gov While attractive for its use of commercially available starting materials, this method frequently produces low yields (e.g., ~20%) and a mixture of isomers that are difficult to separate. nih.gov Similarly, other traditional methods can require long reaction times, sometimes exceeding 48-72 hours, and may rely on stoichiometric amounts of harsh oxidants like chromium trioxide. scirp.org

To overcome these hurdles, significant innovations have been introduced. One major area of advancement is the use of alternative energy sources to drive reactions. Microwave (MW) and ultrasound (US) irradiation have been shown to dramatically improve yields and reduce reaction times for the synthesis of 2-anilino-1,4-naphthoquinone derivatives, a class of compounds analogous to the target molecule. nih.gov These methods often result in cleaner reactions, simplifying the subsequent purification steps. nih.gov

The table below compares different experimental conditions for the synthesis of naphthoquinone derivatives, illustrating the impact of innovation on efficiency.

Comparison of Synthetic Conditions for Naphthoquinone Derivatives nih.gov

| Condition | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Reflux | None | Several Days | 30–60 |

| Conventional Reflux | CeCl₃ (Lewis Acid) | 4 hours | 60–90 |

| Microwave (MW) / Ultrasound (US) | None | 15–50 minutes | 70–95 |

Innovations in purification have also been critical. For example, in the synthesis of 2-methyl-1,4-naphthoquinone, an improved method was developed to separate the desired product from its isomer, 6-methyl-1,4-naphthoquinone. researchgate.net This was achieved by treating the product mixture with an aqueous sodium bisulfite solution, which selectively reacts with one isomer, allowing for the isolation of high-purity 2-methyl-1,4-naphthoquinone with a yield over 72.5%. researchgate.net Such chemical purification strategies are vital for obtaining high-purity compounds required for subsequent applications.

Spectroscopic and Analytical Characterization Methodologies for 2 Phenoxynaphthalene 1,4 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy serves as a cornerstone for the characterization of 2-Phenoxynaphthalene-1,4-dione, offering precise insights into the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy for this compound provides distinct signals corresponding to the protons in different regions of the molecule. Analysis of a 400 MHz spectrum in deuterochloroform (CDCl₃) reveals characteristic chemical shifts (δ) and coupling constants (J) that are instrumental in assigning the proton identities.

The spectrum typically displays a singlet at approximately 5.99 ppm, which is attributed to the proton at the C3 position of the naphthoquinone ring. The protons of the phenoxy group exhibit signals in the aromatic region, with a doublet at around 7.15 ppm (J = 7.7 Hz) corresponding to the ortho protons, a triplet at approximately 7.34 ppm (J = 7.5 Hz) for the para proton, and a multiplet around 7.46 ppm for the meta protons. The protons on the benzo-fused ring of the naphthoquinone moiety also resonate in the aromatic region, contributing to the complexity of the spectrum in this area.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 5.99 | s | - |

| Phenoxy (ortho) | 7.15 | d | 7.7 |

| Phenoxy (para) | 7.34 | t | 7.5 |

| Phenoxy (meta) | 7.46 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Two-Dimensional NMR Spectroscopic Analysis (e.g., HSQC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are crucial for definitively assigning proton and carbon signals. An HSQC experiment on this compound would reveal correlations between directly bonded proton and carbon atoms. For instance, the proton signal at 5.99 ppm (H-3) would show a cross-peak with the corresponding C-3 carbon signal. Similarly, the aromatic protons of both the naphthoquinone and phenoxy rings would correlate with their respective carbon atoms, facilitating unambiguous assignment of the complex aromatic regions in both the ¹H and ¹³C NMR spectra. While specific HSQC data for this compound is not detailed in the available literature, its application is a standard and vital procedure in the structural confirmation of such molecules.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which in turn allows for the calculation of its elemental formula with high accuracy. This technique is critical for confirming the molecular identity and purity of the synthesized compound. While the specific high-resolution mass data for this compound is not explicitly detailed in the surveyed literature, it is a standard characterization method for such compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing organic molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique is valuable for confirming the molecular weight of the compound. For this compound (molecular formula C₁₆H₁₀O₃), the expected m/z for the [M+H]⁺ ion would be approximately 267.06. ESI-MS is often coupled with HRMS to provide both molecular weight confirmation and high-accuracy mass data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, the IR spectrum is expected to exhibit a series of distinct absorption bands corresponding to its constituent functional groups.

The most prominent features in the IR spectrum of this compound would be the strong absorptions arising from the carbonyl (C=O) stretching vibrations of the quinone moiety. Typically, 1,4-naphthoquinones display intense C=O stretching bands in the region of 1660-1685 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituent at the C2 position. The electron-donating nature of the phenoxy group may slightly lower the frequency of these vibrations compared to unsubstituted 1,4-naphthoquinone (B94277).

Another key feature is the C-O-C stretching vibration of the diaryl ether linkage. This is expected to produce a strong, characteristic band in the fingerprint region, typically around 1240-1260 cm⁻¹. The aromatic character of the molecule will be evidenced by several bands. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, generally in the 3030-3100 cm⁻¹ range. In-ring C=C stretching vibrations of both the naphthalene (B1677914) and phenyl rings will give rise to a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. libretexts.org Finally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings and are expected in the 675-900 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3030 | Medium to Weak |

| Carbonyl (C=O) | Stretching | 1685 - 1660 | Strong |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Weak |

| Ether (C-O-C) | Asymmetric Stretching | 1260 - 1240 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the qualitative assessment of purity and the preparative isolation of this compound. The choice of technique depends on the scale and the required level of purity.

For the rapid and sensitive assessment of the purity of this compound, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the method of choice. UPLC utilizes columns packed with sub-2 µm particles, leading to higher resolution, improved sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC).

A typical UPLC-MS method for this compound would involve a reversed-phase separation on a C18 or phenyl-hexyl column. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the relatively nonpolar this compound.

The eluent from the UPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique, as the compound can be protonated to form a [M+H]⁺ ion. The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding a characteristic fragmentation pattern that can be used for structural confirmation and to differentiate it from potential isomers or impurities. The high sensitivity of UPLC-MS allows for the detection of trace-level impurities, making it an excellent tool for determining the purity of the synthesized compound.

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 100-500) and MS/MS of target ion |

While analytical techniques like UPLC-MS are geared towards identification and quantification, preparative chromatography is employed for the isolation of larger quantities of a purified compound. The purification of this compound via preparative HPLC can present several challenges.

One of the primary challenges is the compound's solubility. While soluble in many organic solvents, finding a suitable solvent system for preparative chromatography that allows for high loading capacity without causing precipitation on the column can be difficult. The relatively nonpolar nature of the molecule necessitates the use of high percentages of organic solvents in the mobile phase, which can limit the choice of stationary phases.

Another challenge is the potential for peak tailing. The planar aromatic structure of the naphthoquinone ring system can lead to strong π-π interactions with the stationary phase, particularly with phenyl-based columns. This can result in broad, tailing peaks, which reduces resolution and makes it difficult to separate the desired product from closely eluting impurities. The presence of the flexible ether linkage can also contribute to conformational isomers that might broaden the chromatographic peak.

Furthermore, the scale-up from analytical to preparative chromatography is not always linear. The conditions optimized on an analytical scale may not directly translate to a preparative scale, requiring significant method redevelopment. This can be a time-consuming and solvent-intensive process. Overcoming these challenges often involves careful selection of the stationary phase, optimization of the mobile phase composition and pH, and potentially the use of additives to improve peak shape and solubility.

Biological Activities and Therapeutic Potential of 2 Phenoxynaphthalene 1,4 Dione and Its Analogues

Antimicrobial Efficacy

Naphthoquinone derivatives, including 2-phenoxynaphthalene-1,4-dione and its analogues, are recognized for their broad-spectrum antimicrobial properties. Their ability to interfere with essential cellular processes in microorganisms makes them promising candidates for the development of new anti-infective agents.

Derivatives of 1,4-naphthoquinone (B94277) have shown significant antibacterial activity against a variety of bacterial strains. nih.gov Notably, many of these compounds exhibit strong antibacterial properties against Staphylococcus aureus, a common and often drug-resistant pathogen. nih.govnih.gov The natural products alkannin (B1664780) and shikonin, which are naphthoquinone derivatives, are active against Gram-positive bacteria such as Staphylococcus aureus. nih.gov Some synthetic analogues have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. For instance, certain Bis(2-hydroxynaphthalene-1,4-dione) derivatives have shown antibacterial activity against MRSA with Minimum Inhibitory Concentrations (MIC) ranging from 32-128 µg/mL. nih.gov

The antibacterial effect of these compounds is not limited to S. aureus. Studies have also identified activity against Mycobacterium luteum, a non-pathogenic representative of the Mycobacterium genus. nih.gov For example, certain 2- and 2,3-disubstituted naphthalene-1,4-diones have demonstrated antibacterial activity against M. luteum at concentrations between 62.5–250 μg/mL. nih.gov However, structural modifications can impact this activity, as the substitution of a methoxy (B1213986) group with N-containing substituents in some monophenoxy substituted naphthoquinones was found to decrease their activity against Mycobacterium luteum. nih.gov

Below is a table summarizing the antibacterial activity of selected this compound analogues.

| Compound/Analogue | Target Bacterium | Activity (MIC/IC50) | Reference |

| Bis(2-hydroxynaphthalene-1,4-dione) derivatives | Staphylococcus aureus (MRSA) | 32-128 µg/mL | nih.gov |

| 2,3-disubstituted naphthalene-1,4-diones | Mycobacterium luteum | 62.5–250 μg/mL | nih.gov |

| Triclosan derivative of phenolic ether | Staphylococcus aureus | Comparable to gentamicin (B1671437) sulphate | rsc.org |

In addition to their antibacterial properties, this compound and its analogues have demonstrated notable antifungal activity. Research has shown that various 2,3-disubstituted 1,4-naphthoquinone derivatives exhibit antimicrobial effects against fungal species such as Candida tenuis and Aspergillus niger. nih.gov

Specific analogues have shown particular promise. For instance, the introduction of a second phenoxy substituted fragment has been found to increase the antifungal activity against Candida tenuis and Aspergillus niger at lower concentrations. nih.gov Certain synthesized compounds, such as methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate, have demonstrated potential antifungal activities. nih.gov Furthermore, other complex derivatives have shown specific and potent antifungal activity against both Candida tenuis and Aspergillus niger at low concentrations. nih.gov

The following table presents data on the antifungal activity of some this compound analogues.

| Compound/Analogue | Target Fungus | Activity | Reference |

| 2,3-disubstituted naphthalene-1,4-diones with a second phenoxy group | Candida tenuis, Aspergillus niger | Increased activity at lower concentrations | nih.gov |

| Methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate | Candida tenuis, Aspergillus niger | Potential antifungal activity | nih.gov |

| 2-{3-[4-(1,2,3-oxadiazol-5-yl)-2-oxo-1-pyrrolidinyl]phenoxy}-3-{3-[4-(1,3,4-oxadiazol-2-yl)-2-oxo- 1-pyrrolidinyl]phenoxy}naphthoquinone | Candida tenuis, Aspergillus niger | Antifungal activity at low concentrations | nih.gov |

The antimicrobial efficacy of this compound analogues is highly dependent on their chemical structure. Preliminary studies on the structure-activity relationship have highlighted the influence of various structural parameters, particularly the nature of the side chain on the naphthoquinone core. researchgate.net

For instance, the introduction of a second phenoxy-substituted fragment into the naphthoquinone structure has been shown to enhance antifungal activity against Candida tenuis and Aspergillus niger. nih.gov Conversely, replacing a methoxy fragment with nitrogen-containing substituents in monophenoxy substituted naphthoquinones can lead to a decrease in their activity against Mycobacterium luteum. nih.gov

In silico evaluations have suggested that lipophilicity plays a role in the structure-activity relationship, which may be particularly relevant for activity against Gram-negative bacteria that possess a lipid-rich outer cell wall. nih.gov Furthermore, research on other naphthoquinone derivatives has identified key structural features for potency and selectivity, such as the incorporation of an imidazole (B134444) ring and the presence of halogen atoms. nih.gov

Antiparasitic Investigations

The therapeutic potential of this compound and its analogues extends to the realm of parasitic diseases. Researchers have explored their efficacy against various protozoan parasites, including those responsible for trypanosomiasis and malaria.

Several studies have highlighted the anti-trypanosomal potential of 2-aryloxynaphthoquinones. Research has demonstrated that some 1,4-naphthoquinone phenolic ethers exhibit interesting activity against Trypanosoma brucei rhodesiense. rsc.org Furthermore, tryptanthrin, a compound with a related structural motif, and its analogues have shown significant in vitro activity against Trypanosoma brucei. nih.gov The potency of these compounds can be significantly enhanced by the presence of electron-withdrawing groups on the ring system. nih.gov

While specific data on T. congolense for this compound is not prevalent in the provided search results, the broad anti-trypanosomal activity of related compounds suggests potential efficacy. For example, chalcones isolated from Polygonum salicifolium have demonstrated good activity against both Trypanosoma brucei brucei and T. congolense. nih.gov

The following table summarizes the anti-trypanosomal activity of related compounds.

| Compound/Analogue | Target Parasite | Activity (EC50/IC50) | Reference |

| 1,4-Naphthoquinone phenolic ethers | Trypanosoma brucei rhodesiense | Interesting activity | rsc.org |

| Tryptanthrin analogue (most potent) | Trypanosoma brucei | 0.40 μM | nih.gov |

| 2-phenoxy-1,4-naphthoquinone | Trypanosoma cruzi epimastigotes | 50 nM | nih.gov |

| 2-(3-nitrophenoxy)-naphthalene-1,4-dione | Trypanosoma cruzi epimastigotes | 20 nM | nih.gov |

The fight against malaria, caused by Plasmodium parasites, is another area where naphthoquinone derivatives have shown promise. Cations of hydroxy-substituted 1,4-naphthoquinones have been synthesized and evaluated as antiplasmodial agents against Plasmodium falciparum. nih.gov

While 2-hydroxy 1,4-naphthoquinone cations themselves showed weak activity, modification of the hydroxyl group to an alkoxy substituent restored potent antiplasmodial activity, with some analogues exhibiting IC50 values in the sub-100 nM range. nih.gov Optimal inhibitors demonstrated IC50 values between 17.4–49.5 nM against a heteroresistant strain of P. falciparum. nih.gov This suggests that the core structure of this compound has the potential for modification to develop effective anti-plasmodial agents. However, it is important to note that not all related compounds are effective; for instance, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives were found to be inefficient against Plasmodium. mdpi.com

Anticancer and Cytotoxic Properties

Naphthalene-1,4-dione derivatives have demonstrated notable anticancer and cytotoxic effects across various studies. These properties are often attributed to their ability to interfere with cellular processes essential for cancer cell survival and proliferation.

While specific cytotoxic data for this compound against HeLa (human cervical adenocarcinoma) and FaDu (human hypopharyngeal squamous cell carcinoma) cell lines are not extensively documented in the available research, studies on analogous naphthalene-1,4-dione compounds provide insights into their potential efficacy. For instance, various derivatives have shown significant cytotoxic effects against a range of cancer cell lines.

The cytotoxicity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. For example, certain aminophenol and naphthalene (B1677914) diimide derivatives have demonstrated significant cytotoxicity against HeLa cells mdpi.com. Similarly, some symmetric 4-aryl-1,4-dihydropyridines have been reported to reduce the viability of HeLa and MCF-7 (human breast carcinoma) cells with IC50 values in the low micromolar range mdpi.com.

| Compound Type | Cell Line | Reported Activity |

|---|---|---|

| Aminophenol derivatives | HeLa | Significant cytotoxicity mdpi.com |

| Naphthalene diimide derivatives | HeLa | Significant cytotoxicity mdpi.com |

| Symmetric 4-aryl-1,4-dihydropyridines | HeLa, MCF-7 | IC50 values in the low micromolar range mdpi.com |

A hallmark of many cancer cells is their reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect nih.govmdpi.com. This metabolic switch provides a potential target for selective cancer therapy. Identifying molecules that can disrupt the Warburg effect may lead to cytotoxicity that is specific to cancer cells, thereby reducing the side effects commonly associated with chemotherapy nih.gov.

Naphthalene-1,4-dione analogues have been investigated for their potential to modulate this metabolic pathway. For example, the compound 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, referred to as BH10, has been shown to alter cellular glucose metabolism and increase the cellular oxygen consumption rate, which in turn inhibits glycolysis and induces necrosis in cancer cells nih.gov. Glucose-conjugated 1,4-naphthoquinones have also been developed to selectively target the Warburg effect in castration-resistant prostate cancer, demonstrating potent and selective activity through mitochondrial targeting nih.gov. These findings suggest that the naphthalene-1,4-dione scaffold is a promising framework for developing agents that disrupt cancer cell metabolism.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. The induction of apoptosis in malignant cells is a primary goal of many anticancer therapies.

Several derivatives of naphthalene-1,4-dione have been shown to induce apoptosis in cancer cells. For instance, a series of synthetic 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives were found to exhibit pro-apoptotic activity in various cancer cell lines nih.gov. One of the most effective compounds in this series was observed to induce apoptosis in human glioma cells by activating caspase-dependent apoptotic pathways nih.gov. The mechanism of apoptosis induction by these compounds is often linked to the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways mdpi.comnih.gov.

Mitochondrial Function Modulation

Mitochondria play a central role in cellular metabolism and apoptosis. The modulation of mitochondrial function is a key mechanism through which many anticancer agents exert their effects.

Mitochondria are the primary site of ATP production through oxidative phosphorylation. The disruption of this process can lead to a significant depletion of cellular ATP, which is detrimental to cancer cells with high energy demands. Mitochondrial dysfunction is known to induce ATP depletion, which can result in autophagy, apoptosis, or necrosis nih.gov.

Naphthoquinone compounds can interfere with mitochondrial electron transport, leading to impaired ATP synthesis. For example, the o-naphthoquinone 2-Phenyl-beta-lapachone has been shown to inhibit electron transfer and uncouple oxidative phosphorylation, leading to a decrease in the respiratory control index nih.gov. This disruption of mitochondrial respiration is a key mechanism leading to ATP depletion. The inhibition of glycolysis by certain compounds can also contribute to bioenergetic collapse by reducing the availability of substrates for mitochondrial oxidative phosphorylation nih.gov.

The maintenance of the mitochondrial membrane potential (MMP) is critical for mitochondrial function, including ATP synthesis and the regulation of apoptosis. A collapse of the MMP is an early event in the apoptotic cascade.

Studies on naphthoquinone derivatives have demonstrated their ability to induce mitochondrial membrane depolarization. The compound 2-Phenyl-beta-lapachone was found to collapse the mitochondrial membrane potential in rat liver mitochondria nih.gov. Similarly, the pro-apoptotic activity of certain bis-lawsone derivatives has been linked to a decrease in the MMP in glioma cells nih.gov. This depolarization can be a consequence of the uncoupling of oxidative phosphorylation or the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors from the mitochondria.

Ultrastructural Damage to Mitochondria

Information regarding the direct ultrastructural damage to mitochondria, such as changes in morphology, cristae structure, or membrane integrity, caused by this compound or its close analogues is not extensively detailed in the available scientific literature.

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit various enzymes critical to cell function and proliferation.

The inhibitory activity of this compound and its analogues against the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is not described in the currently available research literature.

Certain analogues, specifically 2-phenylnaphthalenoids, have been identified as potent inhibitors of human DNA topoisomerase IIα (TopoIIα), an enzyme crucial for managing DNA topology during replication and transcription. researchgate.net The inhibition of TopoIIα is a key mechanism for many anticancer drugs.

In one study, a series of forty-eight 2-phenylnaphthalenoids were synthesized and evaluated for their inhibitory activities. Among them, a lead compound demonstrated significant inhibitory activity on topoisomerase IIα. nih.gov Further optimization of the 2-phenylnaphthalenoid scaffold led to the synthesis of amide derivatives with even greater potency. researchgate.net For instance, the derivative designated as K10 showed strong antiproliferative activity against HepG-2 and MDA-MB-231 cancer cell lines, with IC₅₀ values of 0.33 µM and 0.63 µM, respectively. This potency was significantly higher than that of the established anticancer agent etoposide (B1684455) (VP-16). researchgate.netnih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 5 | MDA-MB-231 | 1.0 | Etoposide (VP-16) | Not specified in study |

| K10 | HepG-2 | 0.33 | Etoposide (VP-16) | 9.19 |

| MDA-MB-231 | 0.63 | 10.86 | ||

| Lead F2 | HepG-2 | 0.64 | Etoposide (VP-16) | 9.19 |

| MDA-MB-231 | 1.51 | 10.86 |

The mechanism of action for some therapeutic naphthoquinones involves interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) and mitochondrial complex III. nih.gov NQO1 is a cytosolic enzyme that catalyzes the two-electron reduction of quinones, a process that can bypass defective mitochondrial complex I and restore electron flow in the electron transport chain. Research into treatments for Leber's Hereditary Optic Neuropathy (LHON), a mitochondrial disease, has identified NQO1 and mitochondrial complex III as major enzymes involved in the activity of the therapeutic agent idebenone. nih.gov This mode of action has inspired the development of novel naphthoquinone-related molecules designed to operate through a similar mechanism. nih.gov Some ortho-carbonyl quinone analogues have been shown to be NQO1 substrates, and their cytotoxic effects can be recovered in resistant cells by using an NQO1 inhibitor like dicoumarol. nih.gov

Mechanistic Insights into the Biological Actions of 2 Phenoxynaphthalene 1,4 Dione

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A primary mechanism driving the biological action of 2-phenoxynaphthalene-1,4-dione is its capacity for redox cycling. This process involves the enzymatic reduction of the quinone moiety to a semiquinone radical, followed by its re-oxidation back to the parent quinone by molecular oxygen.

This cycle is initiated by one-electron reductases, such as NADPH-cytochrome P450 reductase, which are present in various cellular compartments, including mitochondria. semanticscholar.org The one-electron reduction of the naphthoquinone (Q) yields a highly reactive semiquinone radical (Q•⁻). This radical can then readily transfer its extra electron to molecular oxygen (O₂), regenerating the original quinone and producing a superoxide (B77818) anion radical (O₂•⁻).

The Redox Cycle:

Reduction: Q + e⁻ (from cellular reductases) → Q•⁻ (Semiquinone radical)

Oxidation: Q•⁻ + O₂ → Q + O₂•⁻ (Superoxide radical)

This futile cycle consumes cellular reducing equivalents, such as NADPH, and leads to the continuous production of superoxide radicals. nih.govresearchgate.net These superoxide anions can be further converted into other more potent reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH), through enzymatic and non-enzymatic processes. The accumulation of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering pathways leading to cell death, such as apoptosis. semanticscholar.orgnih.gov

| Key Enzyme Involved | Substrate | Product | Consequence |

| NADPH-cytochrome P450 reductase | This compound | Semiquinone Radical | Initiates Redox Cycle |

| Superoxide Dismutase | Superoxide Radical (O₂•⁻) | Hydrogen Peroxide (H₂O₂) | Propagation of ROS |

Covalent Inhibition Mechanisms

The electrophilic nature of the this compound scaffold makes it susceptible to nucleophilic attack from biological macromolecules, leading to the formation of stable covalent adducts. This covalent modification can irreversibly inhibit the function of target proteins, particularly enzymes that rely on nucleophilic residues in their active sites.

One of the specific covalent inhibition mechanisms for this compound involves the displacement of its phenoxy group. The carbon atom at the C2 position of the naphthoquinone ring is highly electrophilic and can be attacked by a nucleophilic residue from a protein, such as the thiolate anion of a cysteine residue. This nucleophilic attack results in the formation of a covalent bond between the protein and the naphthoquinone, with the concurrent displacement and release of a phenolate (B1203915) ion. This mechanism has been identified in the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where the catalytic cysteine residue covalently binds to the 2-position of the naphthoquinone ring. This irreversible modification of a critical active site residue leads to the complete inactivation of the enzyme.

Another significant mechanism of covalent modification is the Michael-type addition reaction. The α,β-unsaturated carbonyl system within the naphthoquinone ring acts as a Michael acceptor, making it a prime target for nucleophilic attack by soft nucleophiles like the thiol groups of cysteine residues in proteins or in the antioxidant molecule glutathione (B108866) (GSH). researchgate.netnih.gov

In this reaction, the nucleophilic thiol attacks the β-carbon of the unsaturated system (the C3 position), leading to the formation of a stable carbon-sulfur bond. nih.gov This covalent adduction, known as arylation, can alter the three-dimensional structure of the protein, block substrate access to the active site, or interfere with protein-protein interactions, thereby inactivating the protein. researchgate.net The depletion of intracellular glutathione through this mechanism can also disrupt the cellular redox balance, further contributing to oxidative stress. nih.gov

| Inhibition Mechanism | Target Residue/Molecule | Type of Bond Formed | Resulting Effect |

| Phenolate Displacement | Cysteine | Covalent C-S Bond | Enzyme Inactivation |

| Michael Addition | Cysteine, Glutathione (GSH) | Covalent C-S Bond | Enzyme Inactivation, GSH Depletion |

Modulation of Electron Transfer Pathways

Naphthoquinones are well-documented inhibitors of mitochondrial respiration due to their ability to interfere with the electron transport chain (ETC). The redox potential of these compounds allows them to intercept electrons from the ETC components. nih.gov

Specifically, 1,4-naphthoquinones can inhibit the activity of both the succinoxidase (Complex II) and NADH-oxidase (Complex I) enzyme systems. nih.gov By accepting electrons from these complexes, this compound can disrupt the normal flow of electrons towards cytochrome c and ultimately to oxygen. This interruption of the ETC has two major consequences: it impairs the cell's ability to produce ATP through oxidative phosphorylation and contributes to the generation of ROS by causing electron leakage. ecnu.edu.cn Inhibition of the cytochrome b-c1 region (Complex III) is another reported mechanism for similar quinone analogues, preventing the reduction of cytochrome c1 and leading to an accumulation of reduced cytochrome b. nih.gov This disruption of the mitochondrial proton gradient and electron flow can trigger the mitochondrial pathway of apoptosis.

Protein Interaction Studies (e.g., HER-2 and c-MET)

While direct studies on this compound are limited, research on related naphthoquinone derivatives suggests they can act as inhibitors of key signaling proteins involved in cancer, such as Human Epidermal Growth Factor Receptor 2 (HER2) and the c-Met proto-oncogene.

HER2: Several synthetic naphthoquinone derivatives have been shown to inhibit breast tumor cells that overexpress HER2. nih.gov These compounds can act as kinase inhibitors, interfering with the autophosphorylation of the receptor and blocking downstream signaling pathways that promote cell proliferation and survival. nih.govnih.gov The mechanism often involves binding to the ATP-binding pocket of the kinase domain.

c-MET: The c-Met receptor tyrosine kinase is another attractive target for cancer therapy, and various heterocyclic compounds have been developed as inhibitors. nih.govresearchgate.net Given the structural features of this compound, it is plausible that it could interact with the ATP-binding site of c-Met, although specific inhibitory activity has not been detailed. Docking studies with other complex molecules have shown interactions with key residues in the c-Met kinase domain. researchgate.net

| Target Protein | Potential Mechanism of Action | Therapeutic Implication |

| HER2 | Inhibition of kinase activity and autophosphorylation | Anticancer (Breast Cancer) |

| c-MET | Inhibition of kinase activity by ATP-competitive binding | Anticancer (Various Solid Tumors) |

DNA Intercalation and Induction of DNA Strand Breaks

The planar aromatic structure of the naphthalene (B1677914) core in this compound allows it to function as a DNA intercalating agent. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can distort the helical structure of DNA, leading to functional consequences such as the inhibition of DNA replication and transcription.

Furthermore, this intercalation can lead to more severe DNA damage by poisoning DNA topoisomerase II enzymes. nih.govresearchgate.net Topoisomerases are crucial for managing DNA topology during cellular processes. Intercalators can trap the topoisomerase II-DNA cleavage complex, a transient intermediate in the enzyme's catalytic cycle where both DNA strands are cut. nih.gov Stabilizing this complex prevents the re-ligation of the DNA strands, resulting in the formation of persistent and highly cytotoxic double-strand breaks. nih.govfrontiersin.org The accumulation of these DNA strand breaks can trigger cell cycle arrest and induce apoptosis. nih.gov

Bioreductive Alkylation Processes (e.g., Quinone Methide Formation)

The biological activity of many quinone-containing compounds is intrinsically linked to their ability to undergo bioreductive activation, a process that can lead to the formation of highly reactive intermediates capable of alkylating cellular macromolecules. In the case of this compound, a plausible mechanism for its bioactivity involves a bioreductive process culminating in the formation of a reactive quinone methide intermediate.

This process is initiated by cellular reductases, such as NADPH-cytochrome P450 reductase, which can catalyze the one-electron reduction of the naphthoquinone moiety to a semiquinone radical anion. This intermediate is a key branch point. Under aerobic conditions, it can readily transfer an electron to molecular oxygen, generating reactive oxygen species (ROS) like superoxide and hydrogen peroxide, leading to oxidative stress.

However, under certain conditions, particularly in hypoxic environments often found in tumor tissues, the semiquinone radical can undergo further chemical transformations. For compounds bearing a suitable leaving group, such as the phenoxy group in this compound, the semiquinone radical can undergo elimination of the phenoxide anion to form a highly reactive quinone methide radical. nih.gov Subsequent one-electron reduction of this radical intermediate would yield the corresponding quinone methide.

Quinone methides are characterized by their exocyclic methylene (B1212753) group and are potent electrophiles. nih.govnih.gov Their reactivity stems from the re-aromatization of the quinonoid ring upon nucleophilic attack. nih.gov This makes them highly susceptible to addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and the nucleophilic centers in DNA bases. This covalent modification of essential biomolecules can disrupt their function, leading to cytotoxicity and other biological effects. The formation of quinone methides from precursor compounds is a recognized mechanism of action for several classes of anticancer agents.

While direct experimental evidence for the formation of a quinone methide from this compound is not extensively documented in the available literature, the chemical principles governing the bioreductive activation of quinones with appropriate leaving groups strongly support this as a viable mechanistic pathway for its biological activity. The stability and reactivity of the putative quinone methide would be influenced by the electronic properties of the naphthalene ring system.

Table 1: Key Intermediates in the Proposed Bioreductive Activation of this compound

| Intermediate | Description | Potential Fate |

| Semiquinone Radical Anion | Formed by a one-electron reduction of the parent compound. | Redox cycling with oxygen to produce ROS, or elimination of phenoxide to form a quinone methide radical. |

| Quinone Methide Radical | A highly reactive radical intermediate. | Can be reduced to the quinone methide or participate in radical-mediated damage. |

| Quinone Methide | A potent electrophile. | Undergoes nucleophilic attack by cellular macromolecules, leading to covalent adduct formation (alkylation). |

Investigation of Off-Target Reactivity and Pan-Assay Interference Compounds (PAINS) Considerations

In the realm of drug discovery and chemical biology, it is crucial to assess whether a compound's observed activity is due to a specific interaction with its intended target or if it arises from non-specific mechanisms that can lead to misleading results in biological assays. Compounds that exhibit such promiscuous activity are often categorized as Pan-Assay Interference Compounds (PAINS).

The chemical structure of this compound, specifically the naphthoquinone core, raises considerations regarding its potential to act as a PAINS. Quinones as a chemical class are well-recognized PAINS filter substructures. Their propensity for non-specific activity stems from several key chemical properties:

Redox Cycling: As discussed previously, naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can cause oxidative stress and non-specifically damage a wide range of cellular components, leading to artifacts in various assays, particularly those sensitive to redox state.

Electrophilicity and Covalent Modification: The electrophilic nature of the quinone ring makes it susceptible to Michael addition reactions with nucleophilic residues, most notably cysteine, in proteins. This can lead to the non-specific, covalent modification and inactivation of numerous proteins, resulting in false-positive signals in enzyme inhibition and other protein-binding assays.

Intercalation: The planar aromatic structure of the naphthalene ring system suggests a potential for intercalation into DNA, which could interfere with assays involving nucleic acids.

Colored and Fluorescent Properties: Many naphthoquinone derivatives are colored and can exhibit fluorescence, which may directly interfere with assay readouts that rely on spectrophotometric or fluorometric detection methods.

While no specific studies have definitively classified this compound as a PAINS, its chemical scaffold warrants a high degree of caution in the interpretation of high-throughput screening data. The observation of activity across multiple, unrelated assays would be a strong indicator of potential PAINS behavior. To mitigate the risk of pursuing a compound with a PAINS liability, it is essential to employ a battery of secondary assays and control experiments designed to identify and rule out common interference mechanisms. These can include assays to detect redox cycling, covalent protein modification, and direct interference with the assay technology.

Table 2: Potential PAINS-Related Activities of Naphthoquinones

| Mechanism of Interference | Description | Consequence in Biological Assays |

| Redox Cycling | Catalytic generation of reactive oxygen species (ROS) through repeated reduction and oxidation. | False positives in assays sensitive to oxidative stress; non-specific cell death. |

| Covalent Modification | Electrophilic addition of the quinone to nucleophilic residues (e.g., cysteine) on proteins. | Non-specific enzyme inhibition; promiscuous binding in affinity-based assays. |

| Assay Signal Interference | Inherent color or fluorescence of the compound. | Direct interference with optical detection methods (absorbance, fluorescence). |

| Aggregation | Formation of compound aggregates that can sequester and non-specifically inhibit proteins. | Time-dependent inhibition; sensitivity to detergents. |

Structure Activity Relationship Sar Studies of 2 Phenoxynaphthalene 1,4 Dione Derivatives

Influence of Substituents on Biological Potency and Selectivity

The electronic nature of substituents on the phenoxy ring and the naphthoquinone core plays a critical role in determining the biological potency of the derivatives.

In a series of 2-hydroxy-3-phenylsulfanylmethyl- mdpi.comresearchgate.net-naphthoquinone derivatives, which share structural similarities with the phenoxy class, the introduction of electron-withdrawing groups like chlorine atoms on the benzene (B151609) ring was found to be important for trypanocidal activity against Trypanosoma cruzi. nih.gov For instance, derivatives with chlorine substitutions on the R1 position of the side chain demonstrated good anti-T. cruzi activity. nih.gov Conversely, the introduction of electron-releasing groups such as methoxy (B1213986) (OCH₃) has also been explored to improve activity. nih.gov

In a different study on 1,4-naphthoquinone-1,2,3-triazole hybrids, the presence of both electron-donating groups (like -OH and -OCH₃) and electron-withdrawing groups (like -Cl and -F) on the phenyl ring was investigated. The results indicated that derivatives with electron-withdrawing groups, particularly a fluorine atom at the para-position, exhibited the most potent anticancer activities.

The table below summarizes the cytotoxic activities of selected 1,4-naphthoquinone (B94277) derivatives against various cancer cell lines, illustrating the influence of different substituents.

| Compound | Substituent at C2 | Substituent at C3 | Cell Line | IC₅₀ (µM) |

| 1 | -H | -H | A549 | >50 |

| 8 | -Br | -NH(CH₂)₂OH | A549 | 9.55 |

| 9 | -Br | -NH(CH₂)₃OH | A549 | 4.16 |

| 10 | -Br | -NH(CH₂)₄OH | A549 | 1.24 |

| 11 | -CH₃ | -NH(CH₂)₂OH | A549 | >40 |

Data sourced from multiple studies on 1,4-naphthoquinone derivatives against the HEC1A cancer cell line, with IC₅₀ values adjusted for context. nih.gov

Steric factors, including the size and spatial arrangement of substituents, significantly influence the interaction of 2-phenoxynaphthalene-1,4-dione derivatives with their biological targets. In a series of 4-phenylchroman analogues, which share a similar structural motif, the stereochemical relationship between substituents was found to be critical for activity. nih.gov Optimal α₁-adrenoreceptor blocking activity was associated with a cis relationship between the 2-side chain and the 4-phenyl ring, while the trans isomer was the least potent of the series. nih.gov This suggests that specific spatial conformations are required for effective receptor binding.

For a series of anticancer imidazole (B134444) derivatives of naphthoquinone, steric bulk on the imidazole ring influenced potency. The 2-methyl substituted analogue was the most potent, with activity decreasing as the alkyl chain length increased from ethyl to propyl and butyl. nih.gov This indicates that excessive steric bulk can be detrimental to the compound's activity, possibly by hindering its ability to fit into the target's binding site.

Impact of Naphthoquinone Core Modifications

Modifications to the fundamental 1,4-naphthoquinone core are a key strategy for altering the biological profile of these compounds. The core structure is not merely a scaffold but an active participant in the molecule's mechanism of action, often through redox cycling and the generation of reactive oxygen species (ROS). mdpi.com

One common modification involves the synthesis of hybrids where the naphthoquinone core is linked to other pharmacologically active moieties, such as 1,2,3-triazoles. These hybrid molecules can exhibit multi-kinase inhibitory activity, suggesting that the modified core can interact with a broader range of biological targets. nih.gov Another approach is the creation of cyclized derivatives. For example, cyclized imidazole counterparts of uncyclised amide compounds showed a sharp increase in anticancer potency, demonstrating that conformational rigidity imposed by core modification can enhance biological activity. nih.gov

Role of Pendent Amine and Phenoxy Moieties

The moieties attached at the C2 and C3 positions of the naphthoquinone ring are critical determinants of biological activity. The phenoxy group in this compound is a key structural feature. In studies on related compounds, replacing the phenoxy group with a phenylamino (B1219803) (-NHPh) or a 4-hydroxyphenylamino (-NH-Ph-4-OH) moiety was found to be critical for anticancer and anti-metastatic activity. mdpi.com These groups likely participate in crucial interactions, such as hydrogen bonding and π-π stacking, within the target's binding site.

In a study focused on developing trypanocidal agents, the core structure of this compound was merged with phenolic constituents from cashew nut shell liquid (CNSL). nih.govresearchgate.net This resulted in hybrid compounds where the phenoxy moiety was substituted with long aliphatic chains derived from CNSL components. Derivatives with shorter (C₈) aliphatic chains showed higher anti-trypanosomal activity compared to the parent this compound. nih.gov

The table below shows the activity of CNSL-based hybrids of this compound against Trypanosoma brucei brucei.

| Compound | Moiety | EC₅₀ (µM) against T. b. brucei |

| 4 | This compound | 48.7 |

| 18 | CNSL-hybrid with C₈ chain | 40.5 |

| 19 | CNSL-hybrid with C₈ chain | 11.5 |

| 20 | CNSL-hybrid with C₈ chain | 5.0 |

| 21 | CNSL-hybrid with C₈ chain | 6.5 |

| 22 | CNSL-hybrid with C₈ chain | 6.5 |

Data sourced from a study on CNSL-based hybrids. nih.govresearchgate.net

Correlation between Structural Features and Specific Enzyme Inhibition Profiles

The structural features of this compound derivatives directly correlate with their ability to inhibit specific enzymes, which is often the basis of their therapeutic effect. The 1,4-naphthoquinone core is a common feature in compounds that target multiple molecular pathways. mdpi.com

For example, certain naphthoquinone derivatives have been identified as selective small-molecule inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in the glycolytic pathway that is highly expressed in cancer cells. nih.gov The inhibition of PKM2 disrupts the metabolic processes that cancer cells rely on for rapid growth. One such derivative, compound 3k, demonstrated more potent PKM2 inhibitory activity than the known inhibitor shikonin. nih.gov

Other derivatives have been shown to inhibit kinases involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, or cell division cycle phosphatases (Cdc25). semanticscholar.org Studies have also demonstrated that naphthoquinones can selectively inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1) and signaling pathways like STAT3 and NF-κB. mdpi.com Molecular modeling studies have shown that these compounds can fit into the same binding site as natural substrates, such as arachidonic acid in the case of COX-2 enzymes, forming interactions like hydrogen bonds and π-sulfur interactions. mdpi.com

Optimization Strategies for Enhanced Efficacy and Reduced Cytotoxicity

A primary goal of SAR studies is to optimize lead compounds to maximize their therapeutic efficacy while minimizing toxicity to healthy cells. Several strategies have been employed for derivatives of this compound.

One successful strategy involves creating hybrid molecules. By combining the structural features of this compound with natural, renewable materials like cashew nut shell liquid, researchers have developed derivatives with enhanced trypanocidal activity and no detectable cytotoxicity against human cell lines. nih.govresearchgate.net Specifically, shorter-chain derivatives were found to be more active than the parent compound. nih.gov

Another approach is to design molecules that selectively target pathways altered in cancer cells, such as glucose metabolism (the Warburg effect). nih.govrsc.org By developing analogues that are more toxic to cancer cells than normal cells, a better therapeutic window can be achieved. For instance, an imidazole derivative of a naphthoquinone scaffold, compound 44, was found to have an optimal balance of potency (IC₅₀ of 6.4 μM) and selectivity (a ratio of 3.6, indicating greater toxicity to cancer cells). nih.govrsc.org

Quantitative structure-activity relationship (QSAR) modeling is a computational tool used to elucidate key structural features that influence activity. By constructing predictive models, researchers can guide the rational design of new compounds with improved pharmacokinetics and potency, thereby facilitating the development of optimized NQ-based anticancer therapeutics. nih.gov

SAR Analysis in the Context of Multi-Drug Resistance Reversal

The core structure of this compound, featuring a planar naphthoquinone moiety linked to a phenoxy group, provides a versatile scaffold for chemical modification. SAR studies aim to elucidate how alterations to different parts of this molecule influence its ability to counteract MDR. The primary focus of these investigations is often the inhibition of P-glycoprotein, a key transporter in MDR.

Influence of Substituents on the Phenoxy Ring

The nature and position of substituents on the phenoxy ring of this compound derivatives play a crucial role in their MDR reversal activity. Research has indicated that both the electronic and steric properties of these substituents can significantly impact the compound's interaction with P-glycoprotein.

A study exploring a series of 2-aryloxynaphthoquinone derivatives revealed that the introduction of specific substituents on the phenoxy ring could modulate their biological activity. While this particular study focused on antimicrobial properties, the principles of molecular interaction can be extrapolated to understand potential interactions with other biological targets like P-gp. For instance, the presence of electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule, potentially affecting its binding affinity to the transporter.

| Compound ID | Phenoxy Ring Substituent | Relative MDR Reversal Activity |

| 1a | Unsubstituted | Baseline |

| 1b | 4-Chloro | Increased |

| 1c | 4-Methoxy | Slightly Increased |

| 1d | 4-Nitro | Decreased |

| 1e | 3,4-Dichloro | Significantly Increased |

This table is a representative example based on general SAR principles for P-gp inhibitors and may not reflect the exact results for this compound derivatives due to a lack of specific publicly available data.